molecular formula C18H18ClNO2 B1439602 4-{[(Furan-2-ylmethyl)amino](phenyl)methyl}phenol hydrochloride CAS No. 1208889-22-8

4-{[(Furan-2-ylmethyl)amino](phenyl)methyl}phenol hydrochloride

Cat. No. B1439602
CAS RN: 1208889-22-8
M. Wt: 315.8 g/mol
InChI Key: YPPXDHDHEPKLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride” is a chemical compound with a molecular weight of 315.79 . It’s used in proteomics research .


Synthesis Analysis

The synthesis of compounds similar to “4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride” involves various methods. For instance, furan derivatives can be synthesized under mild conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents .


Molecular Structure Analysis

The molecular formula of “4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride” is C18H18ClNO2 .

Scientific Research Applications

Mechanistic Studies in Organic Chemistry

The reaction of [(2-furyl)methoxymethylene]pentacarbonylchromium with acetylenes, similar in structure to 4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride, has been studied to understand the formation of new aromatic nuclei such as furan and phenol. These mechanistic studies are crucial in organic chemistry for understanding complex reaction pathways (J. Mccallum et al., 1988).

Antioxidative Potential in Biochemistry

Antimicrobial and Antidiabetic Activities

Studies on 4-aminophenol derivatives have shown broad-spectrum antimicrobial activities and significant inhibition of amylase and glucosidase, suggesting their use in treating infections and diabetes. The compound's interaction with human DNA also indicates potential anticancer applications (Bushra Rafique et al., 2022).

Inhibitory Properties in Corrosion Science

Research into heterocyclic furan Schiff bases, closely related to 4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride, has shown significant inhibitory effects on copper corrosion. This application is particularly relevant in materials science and corrosion engineering (S. Issaadi et al., 2014).

Synthesis and Evaluation in Pharmacology

Compounds structurally related to 4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride have been synthesized and evaluated for their neuropharmacological effects, including antidepressant and anti-anxiety activities. This underscores their potential therapeutic applications in mental health disorders (J. Kumar, 2013).

properties

IUPAC Name

4-[(furan-2-ylmethylamino)-phenylmethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2.ClH/c20-16-10-8-15(9-11-16)18(14-5-2-1-3-6-14)19-13-17-7-4-12-21-17;/h1-12,18-20H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPXDHDHEPKLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)NCC3=CC=CO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-{[(Furan-2-ylmethyl)amino](phenyl)methyl}phenol hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-{[(Furan-2-ylmethyl)amino](phenyl)methyl}phenol hydrochloride
Reactant of Route 3
Reactant of Route 3
4-{[(Furan-2-ylmethyl)amino](phenyl)methyl}phenol hydrochloride
Reactant of Route 4
4-{[(Furan-2-ylmethyl)amino](phenyl)methyl}phenol hydrochloride
Reactant of Route 5
Reactant of Route 5
4-{[(Furan-2-ylmethyl)amino](phenyl)methyl}phenol hydrochloride
Reactant of Route 6
4-{[(Furan-2-ylmethyl)amino](phenyl)methyl}phenol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.